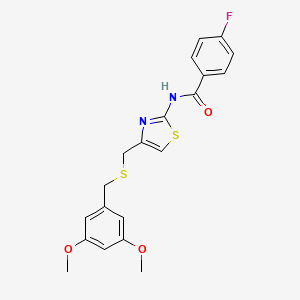

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide

描述

属性

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-25-17-7-13(8-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-3-5-15(21)6-4-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWMDZBZZGFEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Dimethoxybenzyl Thioether Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3,5-dimethoxybenzylthiol.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amine derivatives

Substitution: Substituted benzamide derivatives

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have employed methods such as the turbidimetric method to assess the antimicrobial efficacy of these compounds against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay has been used to quantify cell viability and assess cytotoxic effects . Molecular docking studies have further elucidated the binding interactions between the compound and specific biological targets, suggesting mechanisms of action that warrant further investigation .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives found that certain compounds exhibited significant antimicrobial activity comparable to standard antibiotics. For example, compounds derived from thiazole structures were tested against various microbial strains, showing inhibition zones indicative of their effectiveness .

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound D1 | Staphylococcus aureus | 15 | |

| Compound D2 | Escherichia coli | 17 | |

| Compound D3 | Candida albicans | 12 |

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF7 cells. The results indicated that certain derivatives had IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting their potential as lead compounds for cancer treatment.

作用机制

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

相似化合物的比较

Similar Compounds

- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide

- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide stands out due to its fluorobenzamide moiety, which can enhance its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its potential therapeutic applications and effectiveness in scientific research.

生物活性

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that integrates various functional groups, which may contribute to its biological activity. The compound features a thiazole ring, a benzylthio group, and multiple methoxy substituents, making it a candidate for diverse pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of thiazole and benzylthio moieties, which are known to influence the compound's interaction with biological targets.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions , enhancing binding affinity and specificity to target proteins.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Many thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some studies suggest that thiazole-based compounds can inhibit cancer cell proliferation through different mechanisms.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting promising antibacterial activity .

Anticancer Studies

In vitro assays conducted on human cancer cell lines revealed that thiazole derivatives could induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. One study reported a reduction in cell viability by over 70% at concentrations of 20 µM after 48 hours of treatment .

Anti-inflammatory Effects

Research has indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In an animal model of inflammation, treatment with a related compound resulted in a significant reduction in paw edema compared to control groups .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the recommended synthetic routes for preparing N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide, and how can reaction yields be optimized?

Methodological Answer:

- Thiol-ether coupling : React 3,5-dimethoxybenzyl thiol with a bromomethylthiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. This method is analogous to protocols used for structurally similar thiazole-thioether derivatives .

- Amide bond formation : Couple 4-fluorobenzoic acid with the amine-functionalized thiazole intermediate using EDC/HOBt or PyBOP in anhydrous DCM. Monitor reaction progress via TLC to ensure completion .

- Yield optimization : Use high-purity reagents, controlled temperature (e.g., reflux in pyridine for 12–24 hours), and inert atmospheres. For example, yields of related benzamide-thiazole compounds improved from 57% to 75% by optimizing stoichiometry and solvent polarity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the presence of the 4-fluorobenzamide moiety (e.g., aromatic protons at δ 7.8–8.2 ppm) and thioether methylene groups (δ 3.5–4.0 ppm). Compare with published spectra of analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, a related thiazole-carboxamide showed a base peak at m/z 369.4 .

- X-ray crystallography : Resolve hydrogen-bonding networks, as seen in nitazoxanide analogs, where N–H⋯N interactions stabilize dimeric structures .

Basic: What biological targets or pathways are plausible for this compound based on structural analogs?

Methodological Answer:

- Pyruvate:ferredoxin oxidoreductase (PFOR) inhibition : The amide-thiazole scaffold mimics nitazoxanide derivatives, which inhibit PFOR via conjugation with the enzyme’s active site .

- Kinase modulation : The 3,5-dimethoxybenzyl group may target lipid kinases or tyrosine kinases, similar to ITK inhibitors like BMS-509744 .

- Antiproliferative activity : Thiazole-thioether analogs (e.g., 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) induced apoptosis in cancer cells via caspase-3 activation .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Methodological Answer:

- Substituent variation : Replace the 4-fluorobenzamide with electron-withdrawing groups (e.g., 4-CF₃) to enhance metabolic stability, as seen in trifluoromethyl-containing analogs .

- Thioether linker optimization : Test methylthio vs. ethylthio linkers to evaluate steric effects on target binding. For example, cyclopropyl substitutions improved activity in thiazole-peptidomimetics .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or triazole moieties, as done in kinase inhibitors targeting ITK .

Advanced: What mechanistic assays are recommended to validate its enzyme inhibition or cellular activity?

Methodological Answer:

- Enzyme inhibition assays : Use spectrophotometric methods to measure PFOR activity in Clostridium difficile lysates, comparing IC₅₀ values to nitazoxanide (IC₅₀ = 0.5–2 μM) .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., ITK, EGFR) using ATP-Glo assays. Reference inhibitors like BMS-509744 (IC₅₀ = 7 nM for ITK) .

- Apoptosis assays : Treat cancer cell lines (e.g., HeLa) and quantify caspase-3/7 activation via fluorogenic substrates, as demonstrated for thiazole-triazole hybrids .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:

- Control for off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, discrepancies in PFOR inhibition may arise from differences in bacterial strains .

- Standardize assay conditions : Variations in IC₅₀ values (e.g., 3–10 μM for apoptosis in thiazole derivatives) often reflect differences in serum concentration or incubation time .

- Meta-analysis : Cross-reference data from crystallography (e.g., hydrogen-bonding motifs) and molecular docking to validate binding modes .

Advanced: What strategies are effective for improving solubility and bioavailability in preclinical studies?

Methodological Answer:

- Prodrug design : Introduce phosphate or acetyl groups at the 3,5-dimethoxybenzyl position, as done for water-soluble kinase inhibitors .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life, a strategy used for PROTAC conjugates like CDK9 degraders .

- Salt formation : Convert the free base to a hydrochloride or trifluoroacetate salt, improving crystallinity and dissolution rates .

Advanced: How can synergistic drug combinations be identified for this compound?

Methodological Answer:

- High-throughput screening : Pair with FDA-approved libraries in 384-well plates, using synergy scores (e.g., Bliss independence) to identify enhancers of antiproliferative activity .

- Pathway analysis : Combine with PARP inhibitors if the compound induces DNA damage (e.g., γ-H2AX foci formation) .

- In vivo validation : Test combinations in xenograft models, monitoring tumor volume and biomarker expression (e.g., cleaved caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。